

Application Notes and Protocols for DOTA-Chelated Peptide PET Imaging Agents

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Compound of Interest

Compound Name: DOTA-Tyr-Lys-DOTA

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Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides quantitative insights into biological processes in vivo. The specificity of PET imaging is largely determined by the radiotracer used. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a versatile and widely used bifunctional chelator that can be conjugated to various targeting molecules, such as peptides, and subsequently radiolabeled with positron-emitting radionuclides for PET imaging. This document provides detailed application notes and protocols for the use of DOTA-conjugated peptides, with a focus on those incorporating tyrosine and lysine residues, in preclinical and clinical PET imaging studies.

While the specific entity "**DOTA-Tyr-Lys-DOTA**" is not extensively documented, this guide will utilize the well-characterized uPAR-targeting peptide, DOTA-AE105, as a primary example. DOTA-AE105 is a DOTA-conjugated peptide that effectively illustrates the principles and applications of DOTA-chelated radiopharmaceuticals in oncology.^{[1][2][3][4][5]} Information from other relevant DOTA-peptides containing tyrosine and lysine, such as DOTA-TOC and DOTA-TATE, will also be incorporated to provide a comprehensive overview.

Application: Imaging of the Urokinase Plasminogen Activator Receptor (uPAR)

The urokinase plasminogen activator receptor (uPAR) is a key molecule involved in cancer invasion and metastasis. Its overexpression in various cancers, including breast, prostate, and bladder cancer, makes it an attractive target for molecular imaging. DOTA-conjugated peptides, such as AE105, have been developed to specifically bind to uPAR, enabling non-invasive visualization and quantification of its expression using PET.

Featured Radiopharmaceutical: [⁶⁴Cu]Cu-DOTA-AE105

[⁶⁴Cu]Cu-DOTA-AE105 is a PET tracer that has demonstrated significant promise in clinical trials for imaging uPAR expression. It exhibits good in vivo stability, fast clearance from non-target tissues, and high uptake in uPAR-positive tumors.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of DOTA-AE105 and other relevant DOTA-peptides.

Table 1: In Vitro Binding Affinity of DOTA-Peptides

| Peptide | Target Receptor | Cell Line | IC ₅₀ (nM) |
|------------|-----------------------|-----------|-----------------------|
| DOTA-AE105 | uPAR | - | 130 |
| DOTA-TOC | Somatostatin Receptor | - | 0.31 ± 0.07 |

Table 2: In Vivo Tumor Uptake of DOTA-Peptide Radiotracers

| Radiotracer | Radionuclide | Tumor Model | Tumor Uptake (%ID/g at time p.i.) | Reference |
|--|------------------|---------------------------------------|-----------------------------------|-----------|
| [⁶⁴ Cu]Cu-DOTA-AE105 | ⁶⁴ Cu | U87MG (uPAR-positive) | 10.8 ± 1.5 (4.5 h) | |
| [⁶⁴ Cu]Cu-DOTA-AE105 | ⁶⁴ Cu | MDA-MB-435 (uPAR-negative) | 1.2 ± 0.6 (4.5 h) | |
| [⁶⁸ Ga]Ga-DOTA-AE105-NH ₂ | ⁶⁸ Ga | U87MG | 1.1 (60 min) | |
| [⁶⁸ Ga]Ga-DOTATOC | ⁶⁸ Ga | Somatostatin Receptor Positive Tumors | High uptake | |

Table 3: Human Dosimetry Estimates for [⁶⁴Cu]Cu-DOTA-AE105

| Organ | Absorbed Dose (mSv/MBq) |
|---------------------------|-------------------------|
| Heart Wall | 0.0918 |
| Liver | 0.0815 |
| Effective Whole-Body Dose | 0.0317 |

Data derived from mouse biodistribution studies and scaled to humans.

Experimental Protocols

Protocol 1: Radiolabeling of DOTA-Peptides with Gallium-68

This protocol describes the manual radiolabeling of a DOTA-conjugated peptide with Gallium-68 (⁶⁸Ga) obtained from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

- DOTA-conjugated peptide (e.g., DOTA-AE105, DOTATATE)
- $^{68}\text{Ge}/^{68}\text{Ga}$ generator
- Sterile 0.1 M HCl
- Sodium acetate buffer (pH 4.0-4.5)
- Heating block or water bath
- C18 Sep-Pak cartridge
- Ethanol
- Sterile water for injection
- Sterile vials
- Radio-TLC or radio-HPLC system for quality control

Procedure:

- Generator Elution: Elute the $^{68}\text{Ge}/^{68}\text{Ga}$ generator with sterile 0.1 M HCl to obtain $^{68}\text{GaCl}_3$ in solution.
- Reaction Mixture Preparation: In a sterile vial, add the DOTA-conjugated peptide (typically 10-50 μg).
- Add sodium acetate buffer to adjust the pH of the $^{68}\text{GaCl}_3$ eluate to 3.5-4.5.
- Add the buffered $^{68}\text{GaCl}_3$ to the vial containing the DOTA-peptide.
- Incubation: Heat the reaction mixture at 95°C for 5-15 minutes.
- Purification:
 - Condition a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.

- Pass the reaction mixture through the C18 cartridge. The ^{68}Ga -labeled peptide will be retained.
- Wash the cartridge with sterile water to remove any unreacted ^{68}Ga .
- Elute the purified [^{68}Ga]Ga-DOTA-peptide from the cartridge with a small volume of ethanol and then dilute with sterile saline for injection.
- Quality Control:
 - Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should be >95%.
 - Measure the final activity and calculate the radiochemical yield.

Protocol 2: In Vivo PET Imaging in a Xenograft Mouse Model

This protocol outlines a typical PET imaging study in mice bearing tumor xenografts.

Materials:

- Tumor-bearing mice (e.g., nude mice with U87MG xenografts for uPAR imaging)
- [^{64}Cu]Cu-DOTA-AE105 or other DOTA-based radiotracer
- Small animal PET/CT scanner
- Anesthesia (e.g., isoflurane)
- Sterile saline for injection
- Insulin syringes

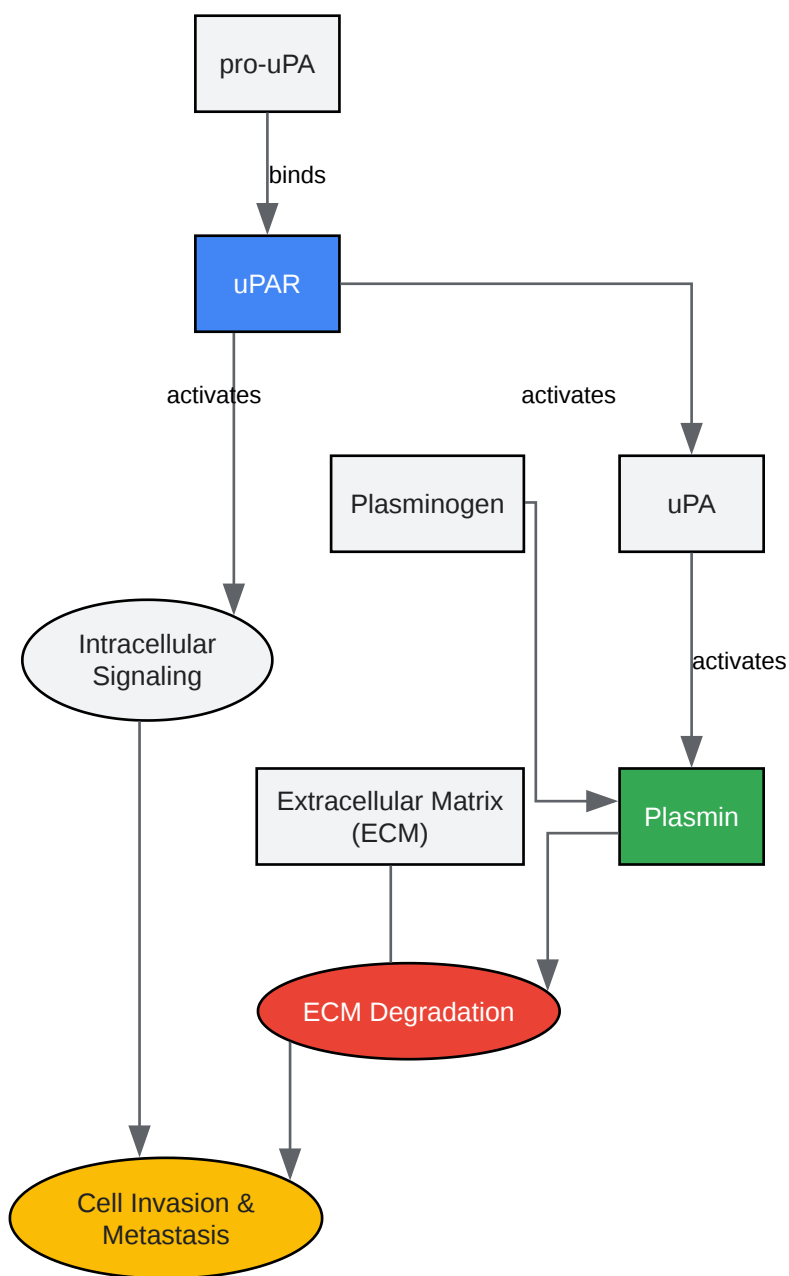
Procedure:

- Animal Preparation: Anesthetize the mouse using isoflurane.

- Radiotracer Administration: Inject approximately 5-10 MBq of the radiotracer intravenously via the tail vein.
- PET/CT Imaging:
 - Position the anesthetized mouse in the PET/CT scanner.
 - Acquire static or dynamic PET scans at desired time points post-injection (e.g., 1, 4.5, and 24 hours).
 - Perform a CT scan for anatomical co-registration and attenuation correction.
- Image Analysis:
 - Reconstruct the PET images using an appropriate algorithm.
 - Draw regions of interest (ROIs) on the tumor and major organs using the co-registered CT images.
 - Calculate the tracer uptake in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
- Biodistribution (Optional):
 - At the final imaging time point, euthanize the mouse.
 - Dissect the tumor and major organs.
 - Weigh each tissue sample and measure the radioactivity using a gamma counter.
 - Calculate the %ID/g for each tissue.

Visualizations

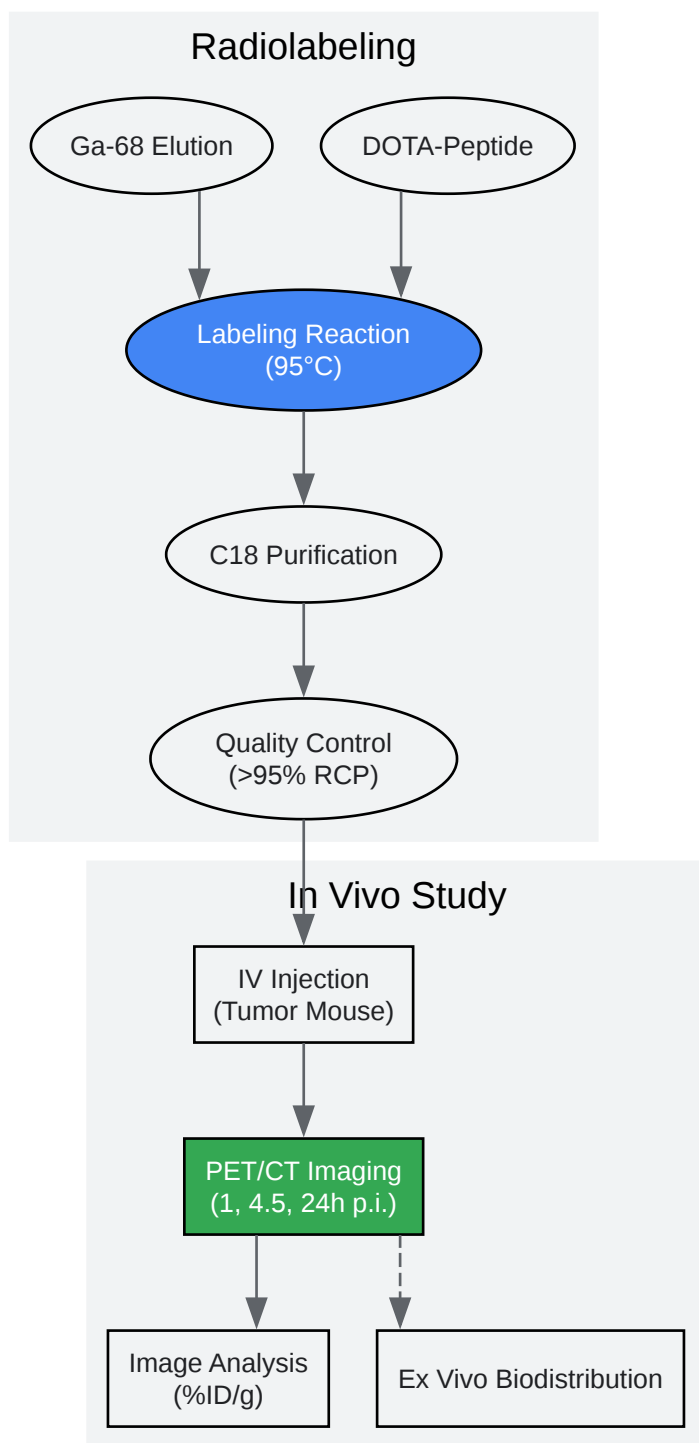
Signaling Pathway



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Caption: The uPA/uPAR signaling pathway leading to cancer cell invasion.

Experimental Workflow



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